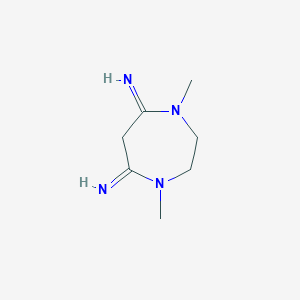
1,4-Dimethyl-1,4-diazepane-5,7-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1,4-diazepane-5,7-diimine is a chemical compound belonging to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,4-diazepane-5,7-diimine can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductases (IREDs). This method offers high enantioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic processes due to their efficiency and environmental benefits. The use of IREDs in large-scale production allows for the synthesis of optically pure compounds without the need for heavy metal catalysts or halogenated solvents .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-1,4-diazepane-5,7-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted diazepanes, which can have different functional groups attached, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
1,4-Dimethyl-1,4-diazepane-5,7-diimine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-1,4-diazepane-5,7-diimine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor antagonism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepane: A parent compound with similar structural features but lacking the dimethyl and diimine groups.
1,4-Dimethyl-1,4-diazepane: Similar but without the diimine functionality.
1,4-Diazepane-5,7-diimine: Similar but without the dimethyl groups.
Uniqueness
1,4-Dimethyl-1,4-diazepane-5,7-diimine is unique due to the presence of both dimethyl and diimine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
779990-66-8 |
|---|---|
Formule moléculaire |
C7H14N4 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1,4-dimethyl-1,4-diazepane-5,7-diimine |
InChI |
InChI=1S/C7H14N4/c1-10-3-4-11(2)7(9)5-6(10)8/h8-9H,3-5H2,1-2H3 |
Clé InChI |
CHUPXIZVPPEKBS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C(=N)CC1=N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


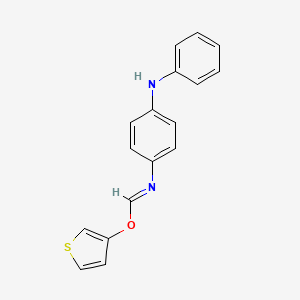
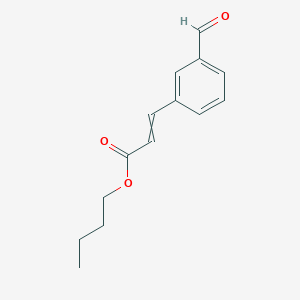
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
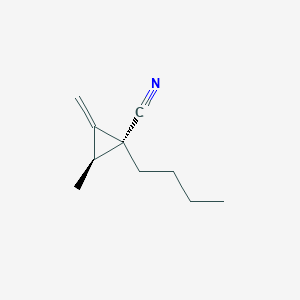
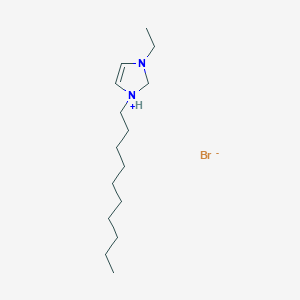
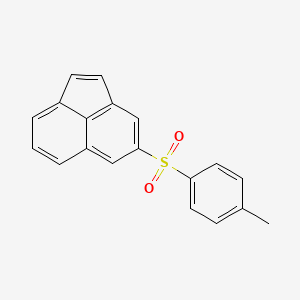
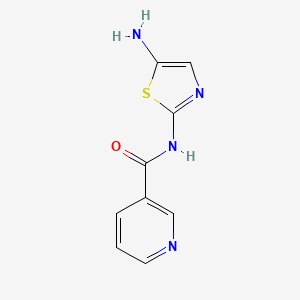
![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
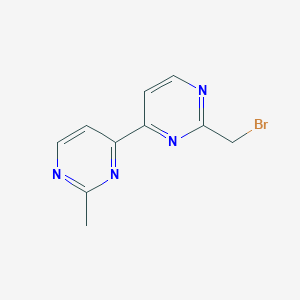
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
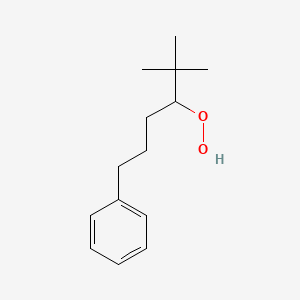
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
